4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
4-(Piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a piperidine sulfonyl group at the 4-position and a pyridin-4-yl thiazole moiety at the N-linked thiazol-2-yl position. Its structural uniqueness lies in the combination of a sulfonamide-linked piperidine ring (enhancing solubility and bioavailability) and the pyridinyl-thiazole group (imparting heterocyclic diversity for target binding). The compound has been studied for its role in potentiating adjuvant activity by enhancing NF-κB signaling and cytokine production when combined with toll-like receptor (TLR) agonists like MPLA .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)15-8-10-21-11-9-15)16-4-6-17(7-5-16)29(26,27)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJIMRPZEPUKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a compound characterized by a complex structure that integrates a piperidine moiety with a thiazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Piperidine : A six-membered ring with one nitrogen atom.
- Thiazole : A five-membered ring containing both sulfur and nitrogen.
- Pyridine : A six-membered aromatic ring containing one nitrogen atom.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines, including HeLa cells, through mechanisms involving both extrinsic and intrinsic signaling pathways .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HeLa | <10 | Apoptosis induction |
| Compound 2 | A431 | <5 | Bcl-2 inhibition |
| Compound 3 | Jurkat | <15 | Cytotoxicity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that piperidine-based compounds possess broad-spectrum antibacterial properties. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains, showing significant inhibition of bacterial growth .
Table 2: Antimicrobial Efficacy of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiazole-containing compounds, researchers synthesized a series of benzamide derivatives and tested their effects on HeLa cells. The results indicated that the introduction of the piperidine sulfonamide moiety significantly enhanced cytotoxicity compared to other derivatives without this functional group. The most potent compound achieved an IC50 value below 10 µM, demonstrating its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of piperidine-based compounds against multi-drug resistant strains. The study showed that the tested compound exhibited notable activity against S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations. This suggests that modifications to the piperidine structure can lead to improved antimicrobial agents suitable for clinical applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazol-2-yl benzamides exhibit significant pharmacological variability depending on substituents on the benzamide and thiazole rings. Key structural analogs and their differences are summarized below:
Key Observations :
- Sulfonamide vs. Carboxamide : Replacement of the sulfonamide group (e.g., in GSK1570606A ) with carboxamide (e.g., cyclopropanecarboxamide in compound 45 ) reduces solubility but may enhance target specificity.
- Pyridine Position: Pyridin-4-yl (target compound) vs. pyridin-2-yl (7b ) alters electronic properties and binding interactions, affecting adenosine receptor affinity .
- Piperidine Modifications : Propylpiperidine in 2E151 vs. unsubstituted piperidine in the target compound impacts lipophilicity and cytokine induction potency.
Physicochemical Properties
- Solubility: Piperidine sulfonyl groups (target compound ) improve aqueous solubility compared to morpholinomethyl (4d ) or isopropylthio (CAS 941992-91-2 ) substituents.
- Spectral Data : The target compound’s ¹H NMR (aromatic protons at δ 7.8–8.5 ppm) and HRMS (exact mass 442.12 g/mol) align with analogs like 2D216 , but distinct from cyclopropanecarboxamides (δ 1.0–1.5 ppm for cyclopropane ).
Q & A
Q. How to resolve contradictions in structure-activity relationships (e.g., cyclopentanamide vs. benzamide analogs)?
- Case Analysis : Despite reduced steric bulk, cyclopentanamide retains adenosine affinity (K ~5 µM) due to conformational flexibility. X-ray crystallography (PDB deposition) reveals alternative binding poses compared to rigid benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
